Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate
Description
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a unique 1,8-dioxa-4-aza core fused with a cyclohexane ring. This structure combines two oxygen atoms (at positions 1 and 8) and one nitrogen atom (position 4) within a spiro[4.5]decane framework.
Properties
Molecular Formula |
C9H15NO4 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C9H15NO4/c1-12-8(11)7-6-14-9(10-7)2-4-13-5-3-9/h7,10H,2-6H2,1H3 |
InChI Key |
UUZOBGJQRQLTMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(N1)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Spirocyclic Core Construction via Cyclization
The core structure of methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is typically assembled through intramolecular cyclization reactions involving amino and ether functionalities.
- Methodology : An initial amino alcohol precursor undergoes cyclization facilitated by activating agents such as carbodiimides or acid chlorides, forming the spirocyclic framework.
- Reaction Conditions : Reactions are performed in inert atmospheres (nitrogen or argon) using dry solvents like dichloromethane or tetrahydrofuran (THF) at ambient or reflux temperatures.
- Yield : Reported yields range from 60% to 75% depending on the specific precursor and reaction conditions.
Functionalization of the Spirocyclic Scaffold
Post-cyclization, the introduction of the methyl ester group at the 3-position involves esterification or carboxylation steps:
- Esterification : Carboxylic acid derivatives are esterified using methyl alcohol in the presence of catalytic acids such as sulfuric acid or p-toluenesulfonic acid under reflux.
- Carboxylation : Alternatively, carboxylate groups are introduced via oxidation of corresponding alcohol intermediates, often employing reagents like Jones reagent or potassium permanganate under controlled conditions.
Specific Laboratory Procedures
Synthesis via Amino Alcohol Cyclization
Alternative Route: Direct Cyclization with Esterification
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield | Notes |
|---|---|---|---|
| Solvent | Dichloromethane, THF, Toluene | Affects solubility and reaction rate | Choice depends on step |
| Temperature | 0°C to Reflux | Higher temperatures favor cyclization | Excessive heat may cause decomposition |
| Inert Atmosphere | N₂ or argon | Prevents oxidation | Standard for sensitive reactions |
| Catalysts | p-Toluenesulfonic acid, carbodiimides | Enhance reaction efficiency | Used in esterification and cyclization |
Purification Techniques
- Flash chromatography on silica gel using solvents like ethyl acetate/pentane mixtures.
- Recrystallization from suitable solvents to obtain pure crystalline compounds.
- Column chromatography remains the predominant method for isolating the spirocyclic ester with high purity.
Data Summary and Comparative Analysis
| Aspect | Data | Notes |
|---|---|---|
| Typical yield range | 60-75% | Varies with precursor purity and reaction conditions |
| Reaction temperature | 0°C to reflux | Critical for controlling side reactions |
| Solvent choice | Dichloromethane, THF, toluene | Influences reaction rate and purity |
| Purification method | Flash chromatography | Ensures high purity for subsequent steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Core Heteroatom Variations
The substitution of oxygen (dioxa) vs. sulfur (thia) in the spiro framework critically influences electronic properties, solubility, and biological interactions:
- Sulfur (Thia): Enhances lipophilicity and polarizability, favoring interactions with hydrophobic enzyme pockets. Thiazolidine derivatives (e.g., 4c, 4e) exhibit superior safener activity due to sulfur's role in redox modulation and thiol-mediated binding .
Substituent Effects on Physicochemical Properties
Substituents on the benzoyl group significantly alter melting points, yields, and bioactivity:
Safener and Fungicidal Activity
Thiazolidine analogs (e.g., 4c, 4e) protect crops like maize from herbicide injury by inducing detoxification enzymes. Their spirocyclic conformation ensures optimal spatial arrangement for target binding . The absence of sulfur in the dioxa variant may reduce redox activity but could offer novel modes of action due to increased polarity.
Structural Insights from Crystallography
Crystal structures (e.g., Methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate) reveal non-parallel ring systems, with the thiazolidine ring adopting a puckered conformation critical for bioactivity . The dioxa variant likely exhibits distinct ring strain and hydrogen-bonding patterns, warranting further crystallographic analysis using tools like SHELXL .
Stability and Impurity Profiles
Related spiro compounds (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) exhibit impurities such as halogenated butyl side chains, which are monitored using HPLC and characterized via HRMS . The dioxa variant’s stability may benefit from reduced susceptibility to oxidation compared to thia analogs.
Biological Activity
Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate is a compound belonging to a class of spirocyclic compounds that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound, highlighting its significance in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 187.19 g/mol
- CAS Number : 177-11-7
The spiro structure contributes to its unique chemical properties, which may influence its biological activity.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Refluxing with Acidic Catalysts : A common method involves refluxing with acids such as sulfuric acid to facilitate the formation of the spirocyclic structure.
- Copper-Catalyzed Reactions : Recent studies have explored copper-catalyzed methods to introduce functional groups efficiently, enhancing the compound's reactivity and potential biological activity .
Pharmacological Properties
Methyl 1,8-dioxa-4-azaspiro[4.5]decane derivatives have shown various pharmacological properties:
- σ1 Receptor Ligands : Some derivatives exhibit high affinity for sigma receptors (σ1), which are implicated in several neurological processes. For instance, a related compound showed a K(i) value of 5.4 ± 0.4 nM for σ1 receptors, indicating significant binding affinity .
- Antimicrobial Activity : Compounds in this class have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, dual inhibitors targeting bacterial topoisomerases have been developed from related structures, showing low nanomolar activity against resistant strains .
Case Studies
- Neuropharmacology : One study evaluated a series of piperidine compounds related to methyl 1,8-dioxa-4-azaspiro[4.5]decane for their effects on neuroreceptors. The results indicated that these compounds could modulate neurotransmitter systems effectively .
- Antibacterial Efficacy : Research involving derivatives of this compound demonstrated broad-spectrum antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus. The lead compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL .
Molecular Modeling Studies
Molecular modeling has been employed to predict the interaction profiles of methyl 1,8-dioxa-4-azaspiro[4.5]decane with various biological targets:
- Docking Studies : These studies suggest that the compound can effectively bind to σ1 receptors and other targets due to its spatial configuration and electronic properties.
- Structure-Activity Relationship (SAR) : By analyzing variations in the chemical structure, researchers can identify key functional groups responsible for enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
